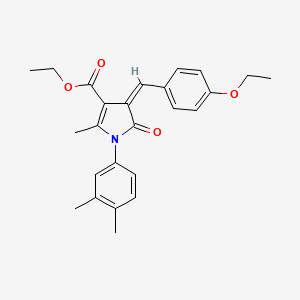![molecular formula C28H18ClNO7 B11644565 2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9H-xanthene-9-carboxylate](/img/structure/B11644565.png)
2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9H-xanthene-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-[4-(4-cloro-2-nitrofenoxi)fenil]-2-oxoetílico 9H-xanteno-9-carboxilato es un compuesto orgánico complejo que presenta una estructura central de xanteno. Este compuesto destaca por sus posibles aplicaciones en diversos campos científicos, como la química, la biología y la medicina. La presencia de múltiples grupos funcionales, como los grupos cloro, nitro y fenoxi, contribuye a sus propiedades químicas únicas y a su reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-[4-(4-cloro-2-nitrofenoxi)fenil]-2-oxoetílico 9H-xanteno-9-carboxilato suele implicar múltiples pasos, comenzando por precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Cloración: La sustitución de un átomo de hidrógeno por un átomo de cloro utilizando gas cloro o un agente clorante como el cloruro de tionilo.
Formación de fenoxi: La reacción del nitrofenol clorado con un derivado fenólico para formar el grupo fenoxi.
Formación de xanteno: La ciclización del compuesto intermedio para formar la estructura central de xanteno.
Esterificación: El paso final implica la esterificación del derivado de xanteno con un derivado de ácido carboxílico adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-[4-(4-cloro-2-nitrofenoxi)fenil]-2-oxoetílico 9H-xanteno-9-carboxilato puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno y un catalizador de paladio.
Reducción: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Sustitución: El grupo cloro se puede sustituir por otros nucleófilos, como las aminas o los tioles, en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: Gas hidrógeno, catalizador de paladio.
Reducción: Permanganato de potasio, trióxido de cromo.
Sustitución: Hidróxido de sodio, carbonato de potasio.
Principales productos formados
Derivados de amino: Formados por la reducción del grupo nitro.
Derivados de hidroxilo: Formados por la oxidación del grupo fenoxi.
Derivados sustituidos: Formados por la sustitución del grupo cloro por diversos nucleófilos.
Aplicaciones Científicas De Investigación
El 2-[4-(4-cloro-2-nitrofenoxi)fenil]-2-oxoetílico 9H-xanteno-9-carboxilato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial como sonda fluorescente debido a la estructura central de xanteno.
Medicina: Se explora su potencial como agente terapéutico, particularmente en el desarrollo de medicamentos dirigidos a vías moleculares específicas.
Industria: Se utiliza en la producción de tintes y pigmentos debido a sus propiedades de color vibrante.
Mecanismo De Acción
El mecanismo de acción del 2-[4-(4-cloro-2-nitrofenoxi)fenil]-2-oxoetílico 9H-xanteno-9-carboxilato implica su interacción con dianas y vías moleculares específicas. Los grupos funcionales del compuesto le permiten unirse a proteínas y enzimas, potencialmente inhibiendo su actividad o alterando su función. La estructura central de xanteno también puede contribuir a su capacidad de actuar como sonda fluorescente, permitiendo la visualización de procesos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Fluoresceína: Otro derivado de xanteno utilizado como sonda fluorescente.
Rodamina: Un tinte a base de xanteno con aplicaciones en microscopía de fluorescencia.
Eosina: Un tinte de xanteno utilizado en histología para teñir tejidos.
Unicidad
El 2-[4-(4-cloro-2-nitrofenoxi)fenil]-2-oxoetílico 9H-xanteno-9-carboxilato es único debido a su combinación de grupos funcionales, que confieren propiedades químicas y reactividad distintas. La presencia de los grupos cloro y nitro, en particular, permite una amplia gama de modificaciones y aplicaciones químicas.
Propiedades
Fórmula molecular |
C28H18ClNO7 |
|---|---|
Peso molecular |
515.9 g/mol |
Nombre IUPAC |
[2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl] 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C28H18ClNO7/c29-18-11-14-26(22(15-18)30(33)34)36-19-12-9-17(10-13-19)23(31)16-35-28(32)27-20-5-1-3-7-24(20)37-25-8-4-2-6-21(25)27/h1-15,27H,16H2 |
Clave InChI |
HFAVNMHNMXHBLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OCC(=O)C4=CC=C(C=C4)OC5=C(C=C(C=C5)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B11644492.png)
![3-(2-butoxyphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11644505.png)
![(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644506.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11644513.png)

![3-(4-chlorophenyl)-11-(4-fluorophenyl)-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11644529.png)
methanone](/img/structure/B11644540.png)
![[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone](/img/structure/B11644547.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11644549.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11644550.png)
![4-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl benzenesulfonate](/img/structure/B11644554.png)
![Tetramethyl 5',5'-dimethyl-6'-propanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11644557.png)

![2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11644568.png)
